molecular formula C11H15NO2 B5004178 N-ethyl-2-(4-methylphenoxy)acetamide

N-ethyl-2-(4-methylphenoxy)acetamide

Cat. No. B5004178
M. Wt: 193.24 g/mol
InChI Key: SNTXQCFFZZSESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-methylphenoxy)acetamide, also known as EMA-401, is a chemical compound that has gained attention in recent years due to its potential use as a treatment for chronic pain. EMA-401 is a small molecule drug that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, which is involved in pain signaling.

Mechanism of Action

N-ethyl-2-(4-methylphenoxy)acetamide selectively targets the AT2R, which is expressed in the peripheral nervous system and is involved in pain signaling. By blocking the AT2R, this compound reduces pain signaling and can alleviate chronic pain.
Biochemical and Physiological Effects:
Studies have shown that this compound reduces the activity of nociceptive neurons, which are responsible for transmitting pain signals. This compound also reduces the release of pro-inflammatory cytokines, which are involved in the development of chronic pain. In addition, this compound has been shown to improve nerve regeneration and reduce inflammation in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-methylphenoxy)acetamide has several advantages for use in scientific research, including its selectivity for the AT2R and its lack of sedative or other side effects. However, this compound is a relatively new drug and its long-term safety and efficacy in humans is not yet fully understood. In addition, this compound may not be effective for all types of chronic pain, and further research is needed to determine its potential applications.

Future Directions

There are several potential future directions for research on N-ethyl-2-(4-methylphenoxy)acetamide. One area of focus is the development of new formulations or delivery methods to improve the bioavailability and efficacy of the drug. Another area of research is the investigation of this compound in combination with other pain medications, such as opioids or non-steroidal anti-inflammatory drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of chronic pain.

Synthesis Methods

The synthesis of N-ethyl-2-(4-methylphenoxy)acetamide involves several steps, including the reaction of 4-methylphenol with ethyl chloroacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with ethylamine to yield this compound. The synthesis of this compound has been optimized to improve yield and purity for use in scientific research.

Scientific Research Applications

N-ethyl-2-(4-methylphenoxy)acetamide has been studied extensively in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In animal studies, this compound has been shown to reduce pain behaviors without causing sedation or other side effects. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in human patients with chronic pain.

properties

IUPAC Name

N-ethyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12-11(13)8-14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXQCFFZZSESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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